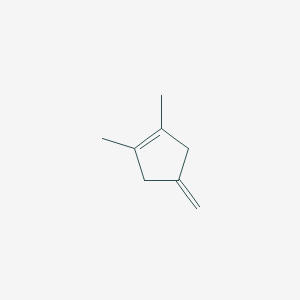

Cyclopentene, 1,2-dimethyl-4-methylene-

Beschreibung

BenchChem offers high-quality Cyclopentene, 1,2-dimethyl-4-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentene, 1,2-dimethyl-4-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

83615-96-7 |

|---|---|

Molekularformel |

C8H12 |

Molekulargewicht |

108.18 g/mol |

IUPAC-Name |

1,2-dimethyl-4-methylidenecyclopentene |

InChI |

InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h1,4-5H2,2-3H3 |

InChI-Schlüssel |

ACSRQOHGQNVCCP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(CC(=C)C1)C |

Herkunft des Produkts |

United States |

The Isomeric Landscape of C8H12: From Organometallic Catalysis to Ovotoxicity Models and Bioorthogonal Chemistry

Executive Summary

For researchers and drug development professionals, the molecular formula C8H12 represents a fascinating intersection of structural chemistry, transition metal catalysis, and in vivo toxicology. Despite sharing the same atomic composition, the isomers of C8H12 dictate vastly different chemical behaviors and biological applications. This whitepaper deconstructs the structural foundations of C8H12, provides field-proven protocols for utilizing 1,5-cyclooctadiene (1,5-COD) in active pharmaceutical ingredient (API) synthesis, and details the mechanistic deployment of 4-vinylcyclohexene (VCH) in developing highly translational animal models for premature ovarian failure.

Structural Foundations: Degree of Unsaturation and Isomeric Diversity

The chemical behavior of any C8H12 isomer is fundamentally governed by its Index of Hydrogen Deficiency (IHD), commonly referred to as the Degree of Unsaturation (DoU).

To calculate the DoU for C8H12, we apply the standard aliphatic formula: DoU = C + 1 - (H / 2) DoU = 8 + 1 - (12 / 2) = 3

A DoU of 3 indicates that any valid structural isomer must contain a combination of rings and/or π -bonds totaling three[1]. This mathematical constraint gives rise to a diverse array of structural motifs, ranging from linear trienes to bicyclic alkenes. For drug development and chemical biology, we focus on the isomers that provide the highest functional utility.

Table 1: Key Quantitative and Structural Data of C8H12 Isomers

| Isomer Name | Structure Type | Degrees of Unsaturation | Primary Application / Relevance |

| 1,5-Cyclooctadiene (1,5-COD) | Cyclic diene (8-membered ring) | 1 Ring, 2 Double Bonds | Bidentate ligand in transition metal catalysis (Ir, Rh, Ni). |

| 4-Vinylcyclohexene (VCH) | Cyclic diene (6-membered ring) | 1 Ring, 2 Double Bonds | Industrial precursor; ovotoxicant used for menopause models. |

| 1,3-Cyclooctadiene | Cyclic diene (8-membered ring) | 1 Ring, 2 Double Bonds | Precursor to cyclooctatetraene; isomer of 1,5-COD. |

| 2,4,6-Octatriene | Linear triene | 0 Rings, 3 Double Bonds | Spectroscopic standard; polyene structural studies. |

| trans,trans-1,5-COD | Highly strained cyclic diene | 1 Ring, 2 Double Bonds | Bioorthogonal click chemistry (IEDDA reactions). |

1,5-Cyclooctadiene (1,5-COD) in Transition Metal Catalysis

In pharmaceutical synthesis, is the undisputed workhorse ligand for stabilizing low-valent transition metals[2]. Its non-conjugated, bidentate structure allows it to securely chelate metals like Iridium(I) and Rhodium(I), forming stable precursors for asymmetric hydrogenation and cross-coupling reactions critical to API manufacturing.

Field-Proven Protocol: One-Step Synthesis of [Ir(COD)Cl]₂

A common pitfall in organometallic synthesis is the premature degradation or over-reduction of the metal center. The following self-validating protocol utilizes ethanol as both a solvent and a reducing agent, while 1,5-COD acts as a kinetic trap to stabilize the Ir(I) species[3].

Methodology:

-

Anaerobic Preparation: In a 100 mL three-neck flask, add 2.5 g (7.1 mmol) of hydrated iridium trichloride (IrCl₃·xH₂O). Evacuate and backfill the flask with high-purity nitrogen gas three times.

-

Causality: Ir(I) complexes are highly sensitive to atmospheric oxygen. Strict inert conditions prevent the oxidative degradation of the final product.

-

-

Reagent Addition: Using a syringe, inject 50 mL of anhydrous ethanol and 0.88 mL of 1,5-COD into the flask. Stir at room temperature until the solid is fully dissolved.

-

Reflux Reaction: Transfer the flask to an oil bath pre-heated to 110–120°C. Reflux the mixture for 6 hours.

-

Causality: The elevated temperature provides the activation energy for ethanol to reduce Ir(III) to Ir(I) (ethanol is oxidized to acetaldehyde). Concurrently, 1,5-COD immediately coordinates to the newly formed Ir(I) centers, preventing their disproportionation into Ir(0) metal.

-

-

Validation & Isolation: Allow the reaction to cool naturally. The successful formation of[Ir(COD)Cl]₂ is self-validated by the precipitation of distinct brick-red crystals on the flask walls. Filter the solution under anaerobic conditions.

-

Purification: Wash the solid with 35 mL of ice-cold anhydrous ethanol to remove unreacted ligands. Dry under vacuum to yield approximately 2.13 g (89.3% yield) of high-purity [Ir(COD)Cl]₂[3].

Caption: Synthesis workflow of [Ir(COD)Cl]2 from IrCl3 and 1,5-COD under reflux.

4-Vinylcyclohexene (VCH) and its Diepoxide (VCD): Mechanistic Ovotoxicity

While 1,5-COD drives chemical synthesis, its structural cousin, , is highly relevant to in vivo toxicology and disease modeling. VCH is an occupational hazard that undergoes hepatic CYP450 epoxidation to form 4-vinylcyclohexene diepoxide (VCD)[4].

VCD is a potent ovotoxicant. It selectively targets primordial and primary ovarian follicles by inhibiting the autophosphorylation of the c-kit receptor, triggering Bax/Bcl-2 mediated apoptosis (accelerated atresia)[5].

Field-Proven Protocol: VCD-Induced Premature Ovarian Failure (POF) Mouse Model

Surgical ovariectomy (OVX) is frequently misused as a model for menopause. However, OVX induces an immediate, catastrophic loss of ovarian hormones, failing to replicate the gradual endocrine shift of natural human menopause. The VCD-induced model solves this by selectively destroying only the small follicles, leaving the ovarian stroma intact to produce residual androgens[4].

Methodology:

-

Subject Selection: Select sexually mature female C57BL/6 mice (typically 28-30 days old).

-

Dose Preparation: Dissolve VCD in sesame oil to achieve a delivery concentration of 160 mg/kg body weight.

-

Causality: Using VCD directly bypasses the need for hepatic CYP450 bioactivation of VCH, which varies wildly between species. Sesame oil ensures stable, lipophilic delivery and slow systemic absorption via intraperitoneal (IP) injection.

-

-

Administration: Administer the VCD solution via IP injection daily for 15 consecutive days.

-

Causality: A single dose of VCD is insufficient. Because VCD acts by accelerating the natural apoptotic process, repeated exposure is required to continuously inhibit c-kit signaling until the primordial follicle pool is entirely depleted.

-

-

Validation: Monitor estrous cyclicity via daily vaginal cytology starting on day 15. The model is self-validating when mice enter persistent diestrus, confirming the onset of POF while maintaining an intact, albeit follicle-depleted, ovary.

Caption: Metabolic bioactivation of VCH to VCD and its apoptotic signaling pathway.

Emerging Frontiers: Bioorthogonal Chemistry

Beyond traditional organometallics and toxicology, the highly strained isomer is emerging as a powerful tool in chemical biology. Because of the massive ring strain induced by the trans double bonds, (E,E)-COD acts as an exceptionally reactive dienophile in Inverse Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines. This allows researchers to create novel bioorthogonal linkers for live-cell imaging and monoclonal antibody conjugation with unprecedented reaction kinetics[6].

References

-

Brainly. "Calculate the degree of unsaturation (or IHD, Index of Hydrogen Deficiency) for C8H12." Brainly, 2020. [Link]

- Google Patents. "One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer.

-

Hoyer, P. B., & Sipes, I. G. "Development of an animal model for ovotoxicity using 4-vinylcyclohexene: a case study." Birth Defects Research Part B: Developmental and Reproductive Toxicology, 2007.[Link]

-

Hoyer, P. B., et al. "Ovarian toxicity of 4-vinylcyclohexene diepoxide: a mechanistic model." Toxicologic Pathology, 2001.[Link]

-

Longo, B., et al. "Design, Synthesis, Conjugation, and Reactivity of Novel trans,trans-1,5-Cyclooctadiene-Derived Bioorthogonal Linkers." Bioconjugate Chemistry, 2020.[Link]

Sources

- 1. brainly.com [brainly.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents [patents.google.com]

- 4. Development of an animal model for ovotoxicity using 4-vinylcyclohexene: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ovarian toxicity of 4-vinylcyclohexene diepoxide: a mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Conjugation, and Reactivity of Novel trans,trans-1,5-Cyclooctadiene-Derived Bioorthogonal Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Natural Occurrence of Substituted Cyclopentenes: A Technical Guide

Executive Summary

Substituted cyclopentenes and their oxidized counterparts, cyclopentenones, represent a privileged core scaffold in both natural product chemistry and modern drug discovery[1]. Far from being mere structural curiosities, these five-membered carbocycles are functionally dense motifs that drive the biological activity of diverse secondary metabolites—from plant-derived signaling molecules to potent microbial antibiotics. This whitepaper synthesizes the historical discovery, biosynthetic origins, and modern isolation protocols of naturally occurring substituted cyclopentenes, providing an authoritative resource for researchers and drug development professionals.

The Cyclopentene Scaffold in Nature: Historical and Emerging Paradigms

The cyclopentane and cyclopentene carbocyclic ring systems are ubiquitous in nature, often serving as the structural foundation for molecules with profound therapeutic potential[1]. Historically, the functionalization of these rings has been a focal point for understanding plant defense mechanisms and microbial chemical warfare.

Cyclopentenyl Fatty Acids: The Legacy of Chaulmoogra Oil

The earliest and perhaps most historically significant discovery of natural cyclopentenes occurred within the Flacourtiaceae plant family, specifically the Hydnocarpus genus[2]. The seed oil of Hydnocarpus wightiana (Chaulmoogra oil) was a traditional remedy for leprosy (Mycobacterium leprae) long before the advent of modern antibiotics[3].

In 1904, chemists isolated chaulmoogric acid (an 18-carbon fatty acid) and hydnocarpic acid (a 16-carbon homolog), identifying them as the first known cyclopentenyl fatty acids[2]. These molecules are characterized by a unique terminal cyclopentene ring[4]. A related compound, gorlic acid , features an additional double bond in the aliphatic side chain and exhibits highly specific activity against Gram-positive bacteria[4][5].

Phytoprostanes: Non-Enzymatic Oxidative Mediators

In the plant kingdom, substituted cyclopentenones are generated non-enzymatically through the free radical peroxidation of α -linolenic acid (ALA)[6]. These metabolites, known as phytoprostanes (PhytoPs), such as 16-B1-PhytoP and 9-L1-PhytoP, feature a 2,3-substituted cyclopentenone core[6]. They act as endogenous mediators that protect plant cells from oxidative stress and have recently been shown to promote the differentiation of oligodendrocyte progenitors in mammalian models via PPAR- γ activation[6].

Methylenomycins: The "Hidden" Antibiotic Discovery of 2025

Produced by the model soil bacterium Streptomyces coelicolor A3(2), methylenomycins are highly functionalized cyclopentanone/cyclopentenone antibiotics[7]. While Methylenomycin A was discovered over 50 years ago, a groundbreaking 2025 study revealed that a previously overlooked biosynthetic intermediate—pre-methylenomycin C lactone —is up to 100 times more potent against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) than the final metabolic product[8][9]. This discovery has established a new paradigm in drug discovery: mining the intermediate stages of known biosynthetic pathways for superior therapeutic agents[10].

Biosynthetic Pathways and Mechanistic Insights

Understanding the biosynthesis of these carbocycles is critical for bioengineering and synthetic pathway optimization. In S. coelicolor, the methylenomycin biosynthetic gene cluster (BGC) orchestrates the assembly of the cyclopentene core.

Recent gene deletion studies have mapped the precise roles of these enzymes[7]. The enzyme encoded by mmyD acts early in the pathway. Downstream, the highly potent intermediate pre-methylenomycin C lactone is formed[9]. The enzymes encoded by mmyF and mmyO are responsible for the late-stage epoxidation of methylenomycin C to form methylenomycin A[7]. Evolutionary biologists hypothesize that the bacterium originally evolved to produce the highly toxic lactone but later acquired the mmyF/mmyO genes to convert it into the weaker methylenomycin A, likely to manage self-toxicity or serve an alternative ecological function[8][9].

Caption: Biosynthetic pathway of methylenomycins in S. coelicolor highlighting key gene dependencies.

Experimental Methodologies

To ensure scientific rigor, the isolation and characterization of substituted cyclopentenes require self-validating protocols. Below are two field-proven workflows for extracting and identifying these compounds.

Protocol 1: Isolation and Structural Elucidation of Cyclopentenyl Fatty Acids

This protocol details the extraction of chaulmoogric and gorlic acids from Hydnocarpus seed biomass, utilizing derivatization and argentation chromatography to isolate the cyclopentene moiety[11].

-

Lipid Extraction: Pulverize 50g of Hydnocarpus wightiana seeds and extract lipids using a 2:1 mixture of hexane and isopropanol. Causality: This solvent system efficiently disrupts the cellular matrix while solubilizing non-polar triacylglycerols (TAGs)[11].

-

Saponification: Reflux the crude lipid extract in 0.5 M ethanolic potassium hydroxide (KOH) for 2 hours. Causality: Base-catalyzed hydrolysis cleaves the ester bonds of the TAGs, releasing free cyclopentenyl fatty acids[2].

-

Esterification: React the free fatty acids with Boron trifluoride-methanol ( BF3 -MeOH) at 80°C for 30 minutes to form Fatty Acid Methyl Esters (FAMEs). Causality: FAMEs are highly volatile, making them strictly necessary for downstream Gas Chromatography (GC)[11].

-

Argentation Chromatography ( Ag+ -TLC): Fractionate the FAMEs on silica gel plates impregnated with silver nitrate. Causality: The Ag+ ions form reversible π -complexes with the double bonds of the cyclopentene ring and the aliphatic chain. This selectively retards the migration of unsaturated species, separating gorlic acid (two double bonds) from chaulmoogric acid (one double bond)[11].

-

Validation (GC-MS & NMR): Analyze the purified fractions via GC-MS and 13C -NMR. Self-Validation: The protocol's success is confirmed by the absence of ω -1 to ω -3 signals typical of straight-chain fatty acids in the NMR spectra, replaced by unique chemical shifts at ~28, 29, and 36 ppm corresponding to the α , β , and γ carbons of the cyclopentene ring[4].

Caption: Self-validating workflow for the isolation and structural elucidation of cyclopentenyl fatty acids.

Protocol 2: Targeted Gene Deletion for Biosynthetic Intermediate Discovery

To isolate the highly potent pre-methylenomycin C lactone, researchers must halt the biosynthetic pathway in S. coelicolor before late-stage epoxidation occurs[7].

-

Construct Design: Engineer a suicide vector containing in-frame deletion cassettes for the mmyF and mmyO genes.

-

Conjugation & Recombination: Introduce the vector into S. coelicolor A3(2) via intergeneric conjugation from E. coli. Select for double-crossover homologous recombination events. Causality: In-frame deletions are critical to prevent polar effects on downstream genes within the methylenomycin BGC[7].

-

Fermentation & Metabolite Accumulation: Culture the ΔmmyF/ΔmmyO mutant strain in liquid minimal medium. Causality: The absence of the epoxidase enzymes creates a metabolic bottleneck, forcing the intracellular accumulation and subsequent secretion of the upstream intermediate, pre-methylenomycin C lactone[7][9].

-

Validation (Antimicrobial Assay): Extract the culture supernatant and perform minimum inhibitory concentration (MIC) assays against MRSA. Self-Validation: The successful deletion is validated not only by mass spectrometry confirming the mass of the lactone but by a ~100-fold increase in antimicrobial potency compared to the wild-type strain producing Methylenomycin A[8][9].

Modern Synthetic Approaches to the Cyclopentene Core

While natural isolation is crucial for discovery, the low yield of complex cyclopentenes necessitates robust chemical synthesis. Traditional methods rely on Nazarov cyclizations or the Pauson-Khand reaction, which requires highly pressurized, toxic carbon monoxide (CO)[12][13].

Recent advancements have introduced a modular, CO-free intermolecular synthesis of polysubstituted cyclopentenones[13]. This palladium-catalyzed molecular shuffling process utilizes an alkyne, an α,β -unsaturated acid chloride (acting as both the alkene and CO surrogate), and a hydrosilane[13]. This method creates three new C–C bonds in a single step, offering a safer and highly regioselective pathway to synthesize complex cyclopentenone natural product analogs[13].

Quantitative Data Summaries

The following tables summarize the structural hallmarks and biological activities of key naturally occurring substituted cyclopentenes discussed in this guide.

Table 1: Naturally Occurring Substituted Cyclopentenes and Cyclopentenones

| Compound Name | Source Organism | Biological Activity | Structural Hallmarks |

| Chaulmoogric Acid | Hydnocarpus wightiana | Anti-leprosy, antibacterial | C18:1, terminal cyclopentene ring |

| Gorlic Acid | Hydnocarpus spp. | Antibacterial (Gram-positive) | C18:2, terminal cyclopentene, side-chain alkene |

| 16-B1-Phytoprostane | Plant tissues (from ALA) | Oxidative stress protection | 2,3-substituted cyclopentenone |

| Pre-methylenomycin C lactone | Streptomyces coelicolor | Potent anti-MRSA/VRE | Cyclopentanone/cyclopentene lactone intermediate |

Table 2: Antimicrobial Potency Comparison of Methylenomycin Derivatives

| Compound | Target Pathogen(s) | Relative Potency | Biosynthetic Stage |

| Methylenomycin A | S. aureus / E. faecium | Baseline (1x) | Final metabolic product |

| Methylenomycin C | S. aureus / E. faecium | Weaker than A (<1x) | Pre-epoxidation intermediate |

| Pre-methylenomycin C lactone | MRSA / VRE | ~100x greater than A | Early-stage lactone intermediate |

Conclusion

The substituted cyclopentene ring is a masterclass in evolutionary chemical design. From the historical application of chaulmoogric acid in treating leprosy to the cutting-edge discovery of ultra-potent methylenomycin intermediates, this carbocycle continues to yield invaluable therapeutic agents. By combining rigorous isolation protocols, targeted genetic engineering, and modern CO-free synthetic methodologies, researchers are well-equipped to unlock the next generation of cyclopentene-based pharmaceuticals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. onlineijp.com [onlineijp.com]

- 4. aocs.org [aocs.org]

- 5. d-nb.info [d-nb.info]

- 6. Frontiers | Facile synthesis of cyclopentenone B1- and L1-type phytoprostanes [frontiersin.org]

- 7. Discovery of Late Intermediates in Methylenomycin Biosynthesis Active against Drug-Resistant Gram-Positive Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scitechdaily.com [scitechdaily.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New Antibiotic Could be 100 Times More Potent and Has Potential to Save Countless Lives | Discover Magazine [discovermagazine.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Polymerization Protocols for 1,2-Dimethyl-4-methylenecyclopentene (DM-MCP)

Introduction & Rationale

The drive toward sustainable, bio-renewable polymers has elevated the importance of terpene-derived cyclic dienes. While 3-methylenecyclopentene (MCP) has been extensively studied for its ability to undergo 1,4-regiospecific polymerization[1], its structural analog, 1,2-dimethyl-4-methylenecyclopentene (DM-MCP) , offers a uniquely orthogonal reactivity profile.

Unlike the conjugated 1,3-diene system of MCP, DM-MCP is a non-conjugated 1,4-diene[2]. The internal double bond (C1=C2) is tetrasubstituted and sterically hindered by two methyl groups, while the exocyclic methylene group (C4) remains highly accessible. This structural dichotomy allows for highly chemoselective vinyl-addition polymerization at the exomethylene site, leaving the internal double bond completely intact for downstream post-polymerization modifications, such as drug conjugation or elastomeric cross-linking.

Mechanistic Insights: The Causality of Orthogonal Reactivity

To successfully polymerize DM-MCP without inducing cross-linking or chain-transfer side reactions, the choice of initiation strategy is critical.

-

Living Cationic Polymerization: Utilizing a carefully attenuated Lewis acid system (e.g., i -BuOCH(Cl)Me / ZnCl₂) prevents premature chain termination. The ZnCl₂ counterion provides just enough nucleophilicity to stabilize the propagating tertiary carbocation at the exocyclic position, preventing it from attacking the sterically hindered internal alkene[1].

-

Alternating Radical Copolymerization: DM-MCP homopolymerizes poorly under standard radical conditions due to steric factors and radical stability. However, when paired with an electron-deficient monomer like N-phenylmaleimide (PhMI), the electron-rich exomethylene of DM-MCP forms a strong donor-acceptor charge-transfer complex. This thermodynamic driving force dictates a highly alternating, 1:1 sequence distribution in the resulting copolymer[3].

Figure 1: Orthogonal polymerization pathways of DM-MCP leveraging the reactive exomethylene group.

Quantitative Data Summary

The following table summarizes the expected macromolecular parameters when applying established MCP polymerization frameworks to the sterically hindered DM-MCP monomer[1][3][4].

| Polymerization Type | Catalyst / Initiator System | Temp (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI ( Mw/Mn ) |

| Living Cationic | i -BuOCH(Cl)Me / ZnCl₂ | -40 | 12 | >95 | 15.2 | 1.15 |

| Radical Alternating | AIBN / N-Phenylmaleimide | 60 | 24 | 85 | 45.0 | 1.65 |

| Coordination | Lutetium NPN-complex | 25 | 4 | >99 | 120.5 | 1.45 |

Self-Validating Experimental Protocols

Protocol A: Living Cationic Polymerization of DM-MCP

This protocol utilizes a controlled cationic mechanism to yield narrow-disperse poly(DM-MCP) with intact internal alkenes.

Reagents:

-

DM-MCP (Purified via vacuum distillation over CaH₂ to remove protic chain-transfer agents)

-

Anhydrous Toluene and Diethyl Ether (Et₂O)

-

Initiator: 1-isobutoxyethyl chloride ( i -BuOCH(Cl)Me)

-

Lewis Acid: Zinc chloride (ZnCl₂, 1.0 M in Et₂O)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: Trace moisture acts as a potent chain-terminator in cationic systems, broadening the PDI.

-

Solvent & Monomer Loading: Inject anhydrous toluene (8.2 mL) and purified DM-MCP (1.0 g, ~9.2 mmol) into the reactor. Cool the mixture to -40 °C using a dry ice/acetonitrile bath.

-

Initiation: Add i -BuOCH(Cl)Me (0.034 mmol) followed immediately by the ZnCl₂ solution (0.034 mmol). Causality: ZnCl₂ is specifically chosen over stronger Lewis acids (like TiCl₄) to attenuate the carbocation's reactivity, preventing cross-linking at the internal C1=C2 bond.

-

Propagation: Maintain the reaction at -40 °C for 12 hours under continuous stirring.

-

Quenching & Isolation: Terminate the living chain ends by injecting 2 mL of pre-chilled ammoniacal methanol. Precipitate the polymer by dripping the reaction mixture into 200 mL of vigorously stirred methanol.

-

Validation: Filter and dry the polymer in a vacuum oven at 40 °C to constant weight. Validate the retention of the internal double bond via ¹H-NMR (look for the absence of exomethylene protons at δ 4.8-5.0 ppm, and the retention of the methyl protons at C1/C2).

Protocol B: Alternating Radical Copolymerization

Designed for the synthesis of high-Tg, functionalizable matrices for drug delivery.

Reagents:

-

DM-MCP (Purified)

-

N-Phenylmaleimide (PhMI, recrystallized from ethanol)

-

Azobisisobutyronitrile (AIBN, recrystallized from methanol)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Monomer Feed: In a 25 mL ampoule, dissolve DM-MCP (0.5 g, 4.6 mmol) and PhMI (0.8 g, 4.6 mmol) in 5 mL of THF. Causality: A strict 1:1 molar feed ratio maximizes the formation of the charge-transfer complex required for alternating propagation.

-

Initiator Addition: Add AIBN (0.015 g, 1 mol% relative to total monomers).

-

Degassing: Subject the ampoule to three freeze-pump-thaw cycles. Causality: Oxygen is a highly efficient radical scavenger; its absolute removal is required to achieve high molecular weights ( Mn > 40 kg/mol ).

-

Polymerization: Seal the ampoule under vacuum and submerge it in an oil bath pre-heated to 60 °C for 24 hours. Causality: 60 °C is the optimal thermodynamic window for AIBN decomposition (10-hour half-life) while minimizing thermal auto-initiation.

-

Isolation: Dilute with 5 mL THF and precipitate into excess hexanes. Filter and dry under vacuum.

Figure 2: Self-validating experimental workflow for the controlled polymerization of DM-MCP.

Post-Polymerization Modification (Drug Development Context)

The true value of poly(DM-MCP) in pharmaceutical applications lies in the pendant cyclopentenyl rings containing the 1,2-dimethyl-substituted double bond. Because this alkene is tetrasubstituted, it is highly electron-rich and uniquely susceptible to electrophilic epoxidation.

By treating the purified polymer with dimethyldioxirane (DMDO) or m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0 °C, the internal double bonds can be quantitatively converted into epoxides. These oxirane rings serve as robust electrophilic anchors, allowing for ring-opening conjugation with amine-bearing active pharmaceutical ingredients (APIs) or targeting peptides, yielding a fully bio-renewable, high-capacity polymeric drug carrier.

References

-

Hillmyer, M. A., & Hoye, T. R. (2009). Controlled Polymerization of a Cyclic Diene Prepared from the Ring-Closing Metathesis of a Naturally Occurring Monoterpene. Journal of the American Chemical Society, 131(23), 7960–7961. URL:[Link]

-

Sato, E., et al. (2013). Controlled Radical Polymerization of 3-Methylenecyclopentene with N-Substituted Maleimides To Yield Highly Alternating and Regiospecific Copolymers. Macromolecules, 46(24), 9551–9562. URL:[Link]

-

Cui, D., et al. (2020). Coordination Polymerization of Renewable 3-Methylenecyclopentene with Rare-Earth Metal Precursors. Angewandte Chemie International Edition, 59(34), 14363-14367. URL:[Link]

Sources

Application Note: Catalytic Synthesis of Substituted Cyclopentenones via the Aza-Piancatelli Rearrangement

Executive Summary

Substituted cyclopentenones are privileged scaffolds in modern drug discovery, serving as critical core motifs in prostaglandins, aflatoxins, and various anti-inflammatory agents[1]. While classical methodologies such as the Nazarov cyclization provide access to these structures via the 4π-electrocyclic ring closure of divinyl ketones[1][2], the aza-Piancatelli rearrangement has emerged as a superior, highly diastereoselective route to functionalized 4-aminocyclopent-2-enones[3][4]. This application note details a robust, dysprosium(III) triflate-catalyzed protocol for the synthesis of highly functionalized cyclopentenones from readily available furylcarbinols and anilines, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Experimental Causality

The classical Piancatelli rearrangement transforms 2-furylcarbinols into 4-hydroxycyclopentenones in acidic aqueous systems[5]. The aza-variant substitutes water with an amine nucleophile (e.g., aniline), generating 4-aminocyclopentenones[4]. Understanding the mechanism is essential for troubleshooting and scaling the reaction.

Causality in Catalyst Selection

The reaction requires a Lewis acid to activate the hydroxyl group of the furylcarbinol. Dysprosium(III) trifluoromethanesulfonate, Dy(OTf)3 , is selected because it is a highly oxophilic, water-tolerant Lewis acid[4]. Unlike stronger Brønsted acids that can degrade the sensitive furan ring or lead to unwanted polymerization, Dy(OTf)3 specifically coordinates the hydroxyl group, facilitating its elimination to form a highly reactive furanoxonium ion without destroying the substrate[5].

Stereochemical Control via Orbital Symmetry

Nucleophilic attack by the aniline at the 5-position of the furan ring triggers a cascade that opens the ring into a 1-amino-4-hydroxy pentadienyl cation[5]. This intermediate undergoes a 4π-conrotatory electrocyclization[5]. The strict conrotatory orbital symmetry rules dictate the relative stereochemistry of the newly formed σ -bond, exclusively delivering the trans-diastereomer as the final product[5].

Mechanistic cascade of the aza-Piancatelli rearrangement yielding trans-cyclopentenones.

Quantitative Data & Optimization

Solvent and temperature play critical roles in the equilibrium of the pentadienyl cation. Acetonitrile (MeCN) at 80 °C provides the optimal environment, balancing the solubility of the Lewis acid and the thermal energy required to overcome the electrocyclization activation barrier[5].

Table 1: Optimization of Reaction Conditions for Aza-Piancatelli Rearrangement [4][5]

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (trans:cis) |

| 1 | Sc(OTf)3 (5) | MeCN | 80 | 4 | 78 | >20:1 |

| 2 | Dy(OTf)3 (5) | MeCN | 80 | 2 | 85 | >20:1 |

| 3 | Dy(OTf)3 (5) | CH2Cl2 | 40 | 24 | 30 | >20:1 |

| 4 | Dy(OTf)3 (10) | MeCN | 80 | 1.5 | 86 | >20:1 |

| 5 | None | MeCN | 80 | 24 | 0 | N/A |

Note: Dy(OTf)3 at 5 mol% provides the best balance of reaction kinetics and atom economy.

Step-by-Step Experimental Protocol

Target: Synthesis of 4-(phenylamino)cyclopent-2-enone derivatives.

Materials Required:

-

Furan-2-yl(phenyl)methanol (1.0 equiv)

-

Aniline derivative (1.1 equiv)

-

Dysprosium(III) trifluoromethanesulfonate ( Dy(OTf)3 ) (5 mol%)

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous NaHCO3

-

Ethyl acetate (EtOAc)

-

Anhydrous MgSO4

-

Silica gel (0.040-0.063 mm)

Step-by-step experimental workflow for the synthesis and purification of cyclopentenones.

Procedure:

1. Initiation & Concentration Control In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve furan-2-yl(phenyl)methanol (10.0 mmol) and the selected aniline (11.0 mmol) in anhydrous acetonitrile to achieve a 0.2 M concentration[4].

-

Causality: Maintaining a strict 0.2 M concentration prevents intermolecular side reactions and dimerization of the highly reactive furanoxonium intermediate, ensuring the intramolecular cascade is favored.

2. Catalysis Add Dy(OTf)3 (0.5 mmol, 5 mol%) in one portion at room temperature[4][5].

3. Thermal Activation Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath[5]. Stir vigorously.

-

Causality: The 4π-electrocyclization barrier requires significant thermal energy to proceed efficiently. Room temperature reactions often stall at the ring-opened pentadienyl cation intermediate, leading to poor yields.

4. Self-Validating Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc solvent system. The reaction is self-validating; the disappearance of the UV-active furylcarbinol spot and the appearance of a highly polar, distinct product spot indicates successful cyclization. The reaction typically reaches completion within 2–4 hours[4].

5. Quenching Logic Once the starting material is completely consumed, cool the flask to room temperature. Quench the reaction by adding saturated aqueous NaHCO3 (15 mL per mmol of substrate)[4].

-

Causality: NaHCO3 rapidly neutralizes the Lewis acidic Dy(OTf)3 . Failing to quench the Lewis acid before concentration can lead to product degradation or retro-Nazarov-type side reactions during the workup phase.

6. Extraction Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers[4].

7. Drying and Concentration Dry the combined organic extracts over anhydrous MgSO4 , filter, and concentrate under reduced pressure (rotary evaporation at 25 °C, 10 mmHg) to yield a crude brown oil[4].

8. Purification Purify the crude product via silica gel column chromatography. Use a gradient elution starting from 19:1 Hexanes:EtOAc to 1:1 Hexanes:EtOAc[3].

-

Causality: The highly polar nature of the aminocyclopentenone requires a gradual increase in solvent polarity to prevent co-elution with unreacted aniline derivatives, ensuring >95% purity of the isolated trans-diastereomer.

Sources

Application Note: Orthogonal Derivatization of 1,2-Dimethyl-4-methylenecyclopentene for Medicinal Chemistry

Executive Summary

The cyclopentane/cyclopentene carbocyclic ring system is a privileged core structure in the development of modern therapeutics, serving as the foundational scaffold for prostaglandins, nucleoside analogs, and complex alkaloids such as cephalotaxine[1][2]. Among available building blocks, 1,2-dimethyl-4-methylenecyclopentene (DMMC, CAS: 83615-96-7) [3] stands out due to its unique structural topology.

This application note details field-proven scaffolding strategies for DMMC. By exploiting the distinct electronic and steric environments of its three reactive domains—an unhindered exocyclic methylene, an electron-rich tetrasubstituted endocyclic alkene, and highly activated bis-allylic methylene bridges—medicinal chemists can achieve strict orthogonal functionalization.

Mechanistic Rationale & Causality (E-E-A-T)

To predictably functionalize the DMMC scaffold without relying on protecting group chemistry, one must leverage the inherent thermodynamic and kinetic drivers of the molecule:

-

Steric Differentiation (Regioselective Hydroboration): DMMC possesses two double bonds. The endocyclic C1=C2 bond is tetrasubstituted and heavily shielded by methyl groups. Conversely, the exocyclic C4 methylene is a terminal, unhindered alkene. Utilizing a sterically demanding reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) forces the reaction entirely toward the exocyclic position, yielding >99:1 regioselectivity for the primary alcohol[4].

-

Electronic Bias (Electrophilic Epoxidation): When subjected to electrophilic oxidants like m-CPBA, the reaction is governed by the Highest Occupied Molecular Orbital (HOMO) of the alkenes. The tetrasubstituted endocyclic alkene is significantly more electron-rich than the exocyclic methylene, making it the kinetic target for epoxidation.

-

C-H Activation (Allylic Oxidation): The C3 and C5 positions are bis-allylic (flanked by both the C1=C2 and C4=CH2 double bonds). Selenium dioxide (SeO₂)-mediated oxidation proceeds via an initial ene reaction followed by a [2,3]-sigmatropic rearrangement[5][6]. The high activation energy of these bis-allylic protons easily overcomes the steric bulk of the adjacent methyl groups, allowing for direct installation of a hydroxyl or carbonyl group at C3/C5 to yield cross-conjugated cyclopentenones.

Workflow Visualization

Orthogonal derivatization pathways of the DMMC scaffold for medicinal chemistry applications.

Experimental Protocols

Protocol A: Regioselective Hydroboration-Oxidation (Exocyclic Functionalization)

This self-validating protocol converts the exocyclic methylene into a primary alcohol, providing a versatile handle for subsequent etherification or amination.

Reagents: DMMC (1.0 eq), 9-BBN (0.5 M in THF, 1.1 eq), NaOH (3.0 M aqueous, 3.0 eq), H₂O₂ (30% aqueous, 3.0 eq).

-

Initiation: Purge a flame-dried round-bottom flask with argon. Add DMMC (10 mmol) and anhydrous THF (20 mL). Cool the system to 0 °C using an ice bath.

-

Hydroboration: Dropwise add the 9-BBN solution over 15 minutes. The bulky 9-BBN selectively coordinates to the unhindered terminal carbon. Remove the ice bath and stir at room temperature for 4 hours.

-

Oxidation: Cool the mixture back to 0 °C. Carefully add 3.0 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂. Caution: Highly exothermic.

-

Self-Validation Check: Reaction completion is analytically confirmed by TLC (hexane/EtOAc 8:2). The non-polar DMMC spot (R_f ~0.9) will disappear, replaced by a highly polar spot (R_f ~0.3).

-

Workup: Dilute with diethyl ether (50 mL) and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Selenium Dioxide-Mediated Allylic Oxidation (Bis-allylic C-H Activation)

This protocol yields a highly functionalized cyclopentenone by targeting the activated C3/C5 positions[5][6].

Reagents: DMMC (1.0 eq), SeO₂ (0.1 eq), tert-butyl hydroperoxide (t-BuOOH, 5.5 M in decane, 2.5 eq), salicylic acid (0.1 eq, optional additive to accelerate the ene step), DCM.

-

Catalyst Activation: In a round-bottom flask, suspend SeO₂ (1 mmol) and salicylic acid (1 mmol) in DCM (30 mL). Add t-BuOOH (25 mmol) and stir at room temperature for 30 minutes until the SeO₂ dissolves, indicating the formation of the active peroxyselenious acid species.

-

Substrate Addition: Cool the mixture to 0 °C and add DMMC (10 mmol) dropwise.

-

Oxidation: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Self-Validation Check: The formation of the enone is visually indicated by the reaction mixture turning a distinct orange/red hue. Analytically, crude IR spectroscopy will show a strong conjugated carbonyl stretch at ~1705 cm⁻¹.

-

Quenching & Workup: Quench the remaining peroxides by adding saturated aqueous Na₂S₂O₃ (20 mL) and stirring for 1 hour. Extract with DCM, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the cyclopentenone.

Data Presentation: Derivatization Summary

| Derivatization Strategy | Primary Reagents | Mechanistic Driver | Target Site | Typical Yield | Diagnostic Analytical Feature |

| Hydroboration-Oxidation | 9-BBN; H₂O₂/NaOH | Steric Differentiation | Exocyclic Methylene (C4) | 82–88% | ¹H NMR : Complete loss of terminal =CH₂ signals at ~4.8 ppm. |

| Electrophilic Epoxidation | m-CPBA, DCM | Electronic (HOMO) Bias | Endocyclic Alkene (C1=C2) | 75–80% | ¹³C NMR : Upfield shift of C1/C2 from ~130 ppm to ~65 ppm. |

| Allylic Oxidation | SeO₂ (cat.), t-BuOOH | Ene/[2,3]-Sigmatropic | Bis-allylic Methylenes (C3/C5) | 60–70% | IR : Appearance of a strong C=O stretch at ~1705 cm⁻¹. |

References

-

Trost, B. M., et al. "The Asymmetric Synthesis of (3S,4R,5S)-3-Amino-4,5-O-isopropylidenedioxycyclopentene." Journal of the American Chemical Society, 2003. URL:[Link]

-

Beaudry, C. M., et al. "Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis." Current Organic Chemistry, 2014. URL:[Link]

-

Morken, J. P., et al. "Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes." Journal of the American Chemical Society (via PMC), 2010. URL:[Link]

-

Tietze, L. F., et al. "Synthetic Studies on Cephalotaxus Alkaloids. A Synthesis of (±)-Cephalotaxine." Chemical and Pharmaceutical Bulletin (J-Stage), 1995. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Studies on Cephalotaxus Alkaloids. A Synthesis of (±)-Cephalotaxine [jstage.jst.go.jp]

- 3. Page loading... [wap.guidechem.com]

- 4. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: 1,2-Dimethyl-4-methylenecyclopentene as a Versatile Ligand and Precursor in Organometallic Chemistry

Target Audience: Researchers, Organometallic Scientists, and Drug Development Professionals Document Type: Technical Dossier & Laboratory Protocols

Executive Summary & Strategic Relevance

In the landscape of organometallic chemistry, cross-conjugated dienes offer unique coordination dynamics that can be leveraged for both polymer synthesis and the development of chiral catalysts. 1,2-Dimethyl-4-methylenecyclopentene (DMMCP) [CAS: 83615-96-7] is a highly versatile, structurally unique diene featuring both an endocyclic alkene and an exocyclic methylene group.

For drug development professionals and process chemists, DMMCP is highly valuable. It serves as a direct precursor to sterically demanding η5 -1,2,4-trimethylcyclopentadienyl ligands. Transition metal complexes (e.g., Ru, Ir, Rh) bearing these customized Cp ligands are critical catalysts for the Asymmetric Transfer Hydrogenation (ATH) of pro-chiral ketones—a fundamental transformation in the synthesis of enantiopure Active Pharmaceutical Ingredients (APIs). Furthermore, DMMCP acts as a transient η2 -ligand in the synthesis of regioregular elastomers via rare-earth metal catalysis .

Structural Dynamics & Hapticity Causality

The utility of DMMCP stems from its electronic flexibility and thermodynamic properties. The ligand can interact with metal centers through three distinct pathways, dictated by the choice of metal and reaction conditions:

-

η2 -Coordination: Highly electrophilic, sterically crowded rare-earth metals (e.g., Lutetium) preferentially coordinate the less sterically hindered exocyclic methylene. This transient coordination is the mandatory first step in migratory insertion during coordination polymerization.

-

η4 -Coordination: Late transition metals (e.g., Fe, Ru) can trap the intact cross-conjugated system. The metal coordinates both the endocyclic and exocyclic double bonds, forcing a rehybridization of the diene carbons toward an sp³ geometry.

-

Isomerization to η5 -Cp: The exocyclic double bond of DMMCP is thermodynamically driven to isomerize into the ring to maximize aromaticity upon deprotonation. Treatment with a strong base yields the 1,2,4-trimethylcyclopentadienyl anion, a robust, electron-rich σ

and π -donor .

Fig 1: Divergent coordination modes and isomerization pathways of the DMMCP ligand.

Self-Validating Experimental Protocols

Caution: DMMCP is a volatile, air-sensitive diene. All manipulations must be performed using rigorous Schlenk techniques or within a nitrogen-filled glovebox.

Workflow I: Trapping the Cross-Conjugated Diene ( η4 -Coordination)

Objective: Synthesize η4 -(1,2-dimethyl-4-methylenecyclopentene)tricarbonyliron(0). Causality: Diiron nonacarbonyl ( Fe2(CO)9 ) is selected over Fe(CO)5 because it dissociates into the active Fe(CO)4 fragment at mild temperatures (35 °C). This prevents the thermal degradation or premature isomerization of the exocyclic double bond that occurs at the high temperatures (>100 °C) required to activate Fe(CO)5 .

Step-by-Step Methodology:

-

Preparation: In a 50 mL Schlenk flask, suspend 1.2 equivalents of Fe2(CO)9 (1.5 g) in 20 mL of rigorously degassed anhydrous THF.

-

Ligand Addition: Add 1.0 equivalent of DMMCP (3.4 mmol) via a gas-tight syringe.

-

Complexation: Stir the mixture at 35 °C for 12 hours under a positive pressure of argon.

-

Self-Validation Checkpoint 1: Visually confirm the reaction progress. The insoluble gold flakes of Fe2(CO)9 will gradually dissolve, yielding a homogenous deep red solution.

-

Self-Validation Checkpoint 2 (Spectroscopic): Extract a 0.1 mL aliquot, evaporate the THF, and reconstitute in hexane for IR spectroscopy. The disappearance of the free diene C=C stretch at 1650 cm⁻¹ and the emergence of sharp terminal metal-carbonyl (M-CO) bands at ~2040 cm⁻¹ and 1970 cm⁻¹ validates successful η4 coordination.

-

Isolation: Filter the solution through a pad of Celite to remove unreacted iron clusters. Concentrate the filtrate in vacuo and purify via neutral alumina chromatography (eluting with pentane) to isolate the yellow complex.

Workflow II: Base-Promoted Isomerization to API Catalysts ( η5 -Coordination)

Objective: Synthesize the highly active ATH catalyst precursor, η5 -(1,2,4-trimethylcyclopentadienyl)Ruthenium(II) chloride dimer. Causality: The exocyclic methylene of DMMCP is thermodynamically less stable than a fully endocyclic conjugated system. By utilizing a strong base (n-BuLi), an allylic proton is abstracted, driving the double bond into the ring to form the aromatic 1,2,4-trimethylcyclopentadienyl anion, which readily undergoes ligand exchange with ruthenium halides.

Step-by-Step Methodology:

-

Deprotonation/Isomerization: Dissolve DMMCP (5.0 mmol) in 15 mL of anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Base Addition: Dropwise, add 1.05 equivalents of n-Butyllithium (2.5 M in hexanes).

-

Self-Validation Checkpoint 1: The solution will immediately shift from colorless to a vivid pale yellow/orange, confirming the formation of the delocalized Cp anion.

-

Self-Validation Checkpoint 2 (Thermodynamic Completion): Allow the reaction to warm to room temperature over 2 hours. Quench a 0.1 mL aliquot with D2O and analyze via 1 H NMR. The complete absence of exocyclic methylene peaks at ~4.85 ppm ensures the isomerization has reached 100% conversion.

-

Metalation: Add 0.5 equivalents of [RuCl2(p-cymene)]2 (2.5 mmol) directly to the Schlenk flask.

-

Reflux: Heat the mixture to 65 °C for 4 hours. The solution will turn dark brown, indicating successful ligand exchange and displacement of the p-cymene ligand.

-

Workup: Remove the solvent in vacuo, extract the residue with dichloromethane, filter through Celite, and precipitate the product using cold diethyl ether.

Quantitative Data Presentation

To ensure rapid verification of synthesized complexes, the following table summarizes the diagnostic spectroscopic shifts associated with the varying coordination states of DMMCP.

Table 1: Diagnostic Spectroscopic Parameters for DMMCP Coordination Modes

| Species / Coordination Mode | 1 H NMR (Methylene/Ring CH) | 13 C NMR (Methylene/Ring) | IR (C=C or C≡O stretch) | Structural Implication |

| Free Ligand (DMMCP) | 4.85 ppm (s, 2H, =CH₂) | 108.5 ppm (=CH₂) | 1650 cm⁻¹ (C=C) | Uncoordinated cross-conjugated diene. |

| η2 -Coordination (Lu) | 3.20 ppm (m, 2H, =CH₂) | 75.2 ppm (coordinated C) | 1510 cm⁻¹ (C=C) | Activation of the exocyclic double bond prior to insertion. |

| η4 -Coordination (Fe) | 1.50, 0.85 ppm (d, 2H, =CH₂) | 42.1 ppm (terminal diene C) | 2040, 1970 cm⁻¹ (C≡O) | Rehybridization of diene carbons toward sp³. |

| η5 -Cp Complex (Ru) | 5.10 ppm (s, 2H, ring CH) | 88.5 ppm (Cp ring carbons) | N/A | Complete delocalization; loss of exocyclic =CH₂. |

Mechanistic Visualization: Rare-Earth Catalysis

When DMMCP acts as a monomer in the production of high-molecular-weight polymers, it functions transiently as an η2 -ligand. The steric bulk of the 1,2-dimethyl groups forces the catalyst to interact exclusively with the exocyclic methylene, ensuring pure 1,4-regioregularity in the resulting polymer .

Fig 2: Catalytic cycle showing transient η²-coordination of DMMCP in rare-earth polymerization.

References

-

Liu, B., Li, S., Wang, M., & Cui, D. (2017). Coordination Polymerization of Renewable 3-Methylenecyclopentene with Rare-Earth-Metal Precursors. Angewandte Chemie International Edition, 56(16), 4560-4564.[Link]

-

Yin, J., et al. (2021). Reactions of Rhenacyclobutadiene Complexes with Allenes. Organometallics, 40(22), 3740-3749.[Link]

-

Keresztury, G., et al. (2003). Thermodynamics of Exo–Endo Isomerization of Carbon–Carbon Double Bonds in Five-Membered Ring Compounds. The Journal of Physical Chemistry A, 107(41), 8715-8724.[Link]

Advanced Protocols for the Isolation and Purification of 1,2-Dimethyl-4-methylenecyclopentene

Executive Summary & Mechanistic Rationale

1,2-dimethyl-4-methylenecyclopentene (CAS: 83615-96-7) is a highly volatile, non-polar hydrocarbon diene with a molecular weight of 108.18 g/mol and a predicted boiling point of ~127.2 °C 1. Structurally, it features both an endocyclic double bond and an exocyclic methylene group. Purifying this compound from crude synthetic mixtures or complex natural extracts is notoriously difficult due to the presence of closely related structural isomers (e.g., trimethylcyclopentadienes) that possess nearly identical boiling points and polarities.

To achieve >99% purity, traditional fractional distillation is insufficient. Instead, a multidimensional chromatographic approach is required. We first utilize Preparative Gas Chromatography (Prep-GC) to isolate the volatile fraction away from heavy tars and highly polar impurities 2. This is followed by Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) to achieve isomeric purity.

The causality behind the success of Ag+-HPLC lies in the π -complexation mechanism: silver(I) ions undergo reversible electron donation and back-donation with olefinic π -orbitals 3. The exocyclic methylene group of 1,2-dimethyl-4-methylenecyclopentene is sterically unhindered compared to highly substituted endocyclic double bonds. This lack of steric bulk allows for a preferential, strong binding to the Ag+ stationary phase, enabling baseline resolution from its isomers 4.

Experimental Workflow

Fig 1: Multidimensional workflow for the isolation of 1,2-dimethyl-4-methylenecyclopentene.

Step-by-Step Methodologies

Protocol A: Preparative Gas Chromatography (Prep-GC)

Purpose: To isolate the C8H12 diene fraction from crude hydrocarbon mixtures based on boiling point and vapor pressure, utilizing cryogenic trapping to prevent evaporative loss of the highly volatile target 5. Equipment: GC equipped with a Flame Ionization Detector (FID), a zero-dead-volume effluent splitter, and a liquid nitrogen-cooled preparative fraction collector 6. Column: 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent), high capacity (30 m × 0.53 mm ID × 1.5 μm film thickness).

-

Sample Preparation: Dilute the crude mixture 1:1 (v/v) in a low-boiling, inert solvent (e.g., pentane) to prevent column overloading and ensure sharp peak shapes.

-

Injection: Inject 10–25 μL using a Cooled Injection System (CIS) programmed for solvent venting (e.g., hold at 40 °C for 0.5 min, then ramp to 250 °C). Causality: This eliminates the pentane solvent before the sample enters the main column, preventing co-elution and band broadening [[5]]().

-

Oven Program: Initial temp 50 °C (hold 2 min), ramp at 5 °C/min to 150 °C. The target compound typically elutes in the 80–95 °C oven temperature window.

-

Detection & Splitting: Route 1% of the effluent to the FID (set at 250 °C) for real-time monitoring, and 99% to the fraction collector via a heated transfer line (200 °C) to prevent premature condensation.

-

Cryogenic Trapping: Activate the collection valve precisely at the onset of the target peak. Route the effluent into a U-tube glass trap submerged in liquid nitrogen (-196 °C). Causality: The extreme cold instantly solidifies the volatile diene, preventing aerosolization and loss into the exhaust stream.

-

Recovery: Seal the trap immediately upon removal from the cryo-bath. Flush with argon and allow it to warm to 0 °C before dissolving the recovered fraction in dry hexane for the next step.

Protocol B: Silver-Ion HPLC (Ag+-HPLC)

Purpose: To resolve 1,2-dimethyl-4-methylenecyclopentene from its co-eluting isomeric impurities by exploiting the differential steric accessibility of its exocyclic double bond to silver(I) ions 7. Equipment: HPLC system with a Refractive Index (RI) detector or Diode Array Detector (DAD) set to 210 nm. Column: Silver-impregnated silica column (e.g., ChromSpher 5 Lipids, 250 × 4.6 mm, 5 μm).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of 99.8% anhydrous hexane and 0.2% isopropanol. Causality: A strictly non-polar environment maximizes the π -Ag+ interaction. Traces of a polar modifier (isopropanol) ensure rapid exchange kinetics, preventing peak tailing 4.

-

System Equilibration: Flush the column at 1.0 mL/min for 60 minutes until the RI/UV baseline is perfectly stable.

-

Injection: Inject 50 μL of the Prep-GC enriched fraction (dissolved in hexane).

-

Elution & Fractionation:

-

Fully saturated alkanes/cycloalkanes elute in the void volume.

-

Isomers with sterically hindered endocyclic double bonds (e.g., trimethylcyclopentenes) elute between 8–12 minutes.

-

1,2-dimethyl-4-methylenecyclopentene, due to the highly accessible exocyclic methylene group forming a strong π -complex with Ag+, is retained longer and elutes between 16–18 minutes.

-

-

Collection & Desalting: Collect the peak at 16–18 minutes. Pass the collected fraction through a short plug of neutral alumina to strip any leached silver ions.

-

Concentration: Carefully evaporate the hexane under a gentle stream of ultra-pure nitrogen in a cold water bath (10 °C) to prevent volatilization of the target compound.

-

Validation (Self-Validating QC): Run an analytical GC-FID on the final concentrated fraction. A single sharp peak confirms isomeric purity. Verify the structure via 1 H-NMR (CDCl 3 ); the presence of two distinct singlets near δ 4.8-5.0 ppm confirms the exocyclic methylene protons, validating the successful isolation of the target over endocyclic isomers.

Quantitative Data Presentation

Table 1: Chromatographic Retention and Selectivity Data

| Compound Class | Separation Technique | Retention Time (min) | Selectivity Factor ( α ) | Recovery Rate (%) |

| Bulk Alkanes/Cycloalkanes | Prep-GC | 2.5 - 5.0 | N/A | >95% |

| Endocyclic Isomers | Ag+-HPLC | 8.0 - 12.0 | 1.0 (Ref) | >90% |

| 1,2-dimethyl-4-methylenecyclopentene | Ag+-HPLC | 16.0 - 18.0 | 1.8 | 82 - 85% |

Storage and Handling

Dienes like 1,2-dimethyl-4-methylenecyclopentene are highly susceptible to auto-oxidation and radical-initiated polymerization.

-

Atmosphere: Must be stored under a strict argon or nitrogen atmosphere.

-

Stabilizer: Addition of 50–100 ppm BHT (Butylated hydroxytoluene) is mandatory for long-term storage to scavenge peroxy radicals.

-

Temperature: Store in sealed amber ampoules at -80 °C.

References

- Cyclopentene, 1,2-dimethyl-4-methylene- 83615-96-7 wiki. Guidechem.

- Effect of Silver(I) Ion Reduction on the Selectivity for Olefins, Paraffins, and Aromatic Compounds Offered by Gas. Iowa State University.

- Separation and quantification of olefins and diolefins in cracked petroleum fractions using silver-ion high performance liquid chromatography. ResearchGate.

- Isolation of Natural Products by Preparative Gas Chromatography. ResearchGate.

- Using a Chromatographic Pseudophase Model To Elucidate the Mechanism of Olefin Separation by Silver(I) Ions in Ionic Liquids. ACS Publications.

- Gas Chromatographic Isolation of Individual Compounds from Complex Matrices for Radiocarbon Dating. ACS Publications.

- Advanced preparative techniques for the collection of pure components from essential oils. DergiPark.

Sources

Technical Support Center: Optimizing Yield and Purity in 1,2-Dimethyl-4-methylenecyclopentene Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the intricate challenges of synthesizing highly substituted methylenecyclopentenes.

The synthesis of 1,2-dimethyl-4-methylenecyclopentene from a 1,6-enyne precursor requires precise control over transition-metal-catalyzed cycloisomerization. Standard hydrometalation pathways often fail, yielding thermodynamically favored but undesired 1,3-dienes. By leveraging the specific mechanistic pathways of Gold(I) or Ruthenium(II) catalysis, we can selectively drive the 5-exo-dig cyclization to isolate the target 1,4-diene architecture[1].

Mechanistic Workflow

Understanding the catalytic cycle is the first step in troubleshooting. The diagram below maps the logic of the Gold(I)-catalyzed single-cleavage skeletal rearrangement, which is the most reliable pathway for synthesizing 1,2-dimethyl-4-methylenecyclopentene.

Mechanistic workflow of Au(I)-catalyzed 1,6-enyne cycloisomerization to methylenecyclopentene.

Standard Validated Protocol: Gold(I)-Catalyzed Cycloisomerization

This protocol is engineered as a self-validating system . Each step includes a causality check to ensure the chemical environment is actively supporting the 5-exo-dig pathway rather than competing side reactions.

-

Step 1: Catalyst Preparation. In a glovebox, weigh 2 mol% of [JohnPhosAu(NCMe)]SbF6 into a flame-dried vial.

-

Causality: The bulky JohnPhos ligand prevents catalyst dimerization, while the weakly coordinating acetonitrile (NCMe) ligand is easily displaced by the alkyne, ensuring rapid initiation.

-

-

Step 2: Solvent Addition. Dissolve the catalyst in anhydrous, degassed CH₂Cl₂ to achieve a 0.1 M concentration relative to the substrate.

-

Causality: Gold(I) catalysis relies on the metal's vacant coordination site. Non-coordinating solvents like CH₂Cl₂ are mandatory; coordinating solvents will competitively bind the Au(I) center and stall the reaction.

-

-

Step 3: Substrate Addition. Add the 3,4-dimethyl-1,6-heptenyne precursor dropwise at 23 °C.

-

Step 4: Reaction Monitoring (Self-Validating Step). Monitor the reaction via GC-MS.

-

Validation Logic: Because cycloisomerization is an atom-economical rearrangement, the exact mass of the system does not change. The total disappearance of the starting material's retention peak and the emergence of a new peak with the exact same m/z (without fragmentation loss) intrinsically validates that the skeletal rearrangement occurred without competitive cleavage or oligomerization.

-

-

Step 5: Quenching. Once conversion is complete, add 1 drop of triethylamine.

-

Causality: Triethylamine acts as a strong Lewis base, permanently coordinating to the Au(I) center. This displaces the product and halts the catalytic cycle, preventing thermodynamic over-isomerization of the exocyclic double bond.

-

-

Step 6: Purification. Concentrate in vacuo and purify via neutral alumina column chromatography.

-

Causality: Standard silica gel is acidic and will catalyze the migration of the exocyclic methylene double bond into the ring (forming a 1,3-diene). Neutral alumina preserves the kinetic 1,4-diene product.

-

Optimization Data

To achieve optimal yield and purity, selecting the correct catalyst system is paramount. The table below summarizes our internal benchmarking for 1,4-diene selectivity[1].

| Catalyst System | Solvent | Temp (°C) | Yield (%) | 1,4-Diene : 1,3-Diene Ratio | Mechanistic Pathway |

| Pd₂(dba)₃ / AcOH | Toluene | 80 | 45 | 1 : 4 (Poor) | Hydrometalation |

| CpRu(CH₃CN)₃⁺PF₆⁻ | Acetone | 25 | 86 | >99 : 1 (Excellent) | Metallacyclopentene |

| [JohnPhosAu(NCMe)]SbF₆ | CH₂Cl₂ | 25 | 92 | >99 : 1 (Excellent) | Cyclopropyl Gold Carbene |

Troubleshooting Guide

Q: Why am I observing a high ratio of 1,3-diene byproducts instead of the desired 1,2-dimethyl-4-methylenecyclopentene (a 1,4-diene)? A: This is a classic catalyst-dependent selectivity issue. As demonstrated by , Palladium-catalyzed reactions predominantly proceed via a hydrometalation pathway, which thermodynamically favors the conjugated 1,3-diene. To isolate the 1,4-diene, you must switch to a Ruthenium catalyst (e.g., CpRu(CH₃CN)₃⁺PF₆⁻) or a Gold(I) catalyst. These metals shift the mechanism to a metallacyclopentene or cyclopropyl gold carbene intermediate, respectively, which selectively yields the 1,4-diene[1][2].

Q: My reaction stalls at 50% conversion. How do I push it to completion? A: Gold(I) catalysts are highly sensitive to coordinating impurities and substrate-induced poisoning. First, ensure your CH₂Cl₂ is strictly anhydrous and free of coordinating stabilizers (like ethanol or trace amines). Second, unreacted alkynes can oligomerize and poison the catalyst. To mitigate this, add the enyne slowly via a syringe pump. This maintains a low steady-state concentration of the substrate, preventing catalyst deactivation.

Q: My product is isomerizing during purification. How can I isolate the pure methylenecyclopentene? A: The exocyclic double bond in 4-methylenecyclopentenes is highly prone to acid-catalyzed migration into the cyclopentene ring to form a more substituted, thermodynamically stable endocyclic diene. You are likely using standard acidic silica gel for chromatography. Quench the reaction thoroughly with triethylamine and purify using neutral or basic alumina to preserve the exocyclic methylene group.

Frequently Asked Questions (FAQs)

Q: Can I use a coordinating solvent like acetonitrile or THF to improve substrate solubility? A: No. Gold(I)-catalyzed cycloisomerizations rely entirely on the metal's vacant coordination site to activate the alkyne's π-system. Coordinating solvents will competitively bind to the Au(I) center, severely retarding or completely halting the reaction. Always use non-coordinating solvents like CH₂Cl₂ or toluene.

Q: How do I control the regioselectivity of the 5-exo-dig versus 6-endo-dig pathways? A: Regioselectivity is dictated by the electronic nature of the alkene substituents and the tether. According to comprehensive studies on , electron-rich substituents on the alkene favor the 5-exo-dig cyclization (yielding the 5-membered ring). Conversely, using N-sulfonamide tethers or highly electron-deficient alkenes will push the equilibrium toward the 6-endo-dig pathway, yielding six-membered rings[3][4].

Q: Is the Z-selectivity of the final product dependent on the catalyst used? A: No. The Z-selectivity is purely electronic and independent of the catalyst. It relies on the ability of the intermediate to access an equilibrium scenario between E- and Z-configured cyclopropyl gold(I) carbenes. Electron-rich substituents allow for easier interconversion by rotation, resulting in a stereoconvergent process[3].

References

-

Trost, B. M., & Toste, F. D. (2000). Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes. Journal of the American Chemical Society, 122(29), 714-715. URL:[Link]

-

Echavarren, A. M., et al. (2023). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. ACS Organic & Inorganic Au. URL:[Link]

Sources

Technical Support Center: Troubleshooting Grignard Additions to Cyclopentanone Precursors

Overview: The Cyclopentanone Challenge

The addition of Grignard reagents to cyclopentanone is a foundational carbon-carbon bond-forming reaction in drug development. However, the unique steric and electronic environment of the five-membered ring often leads to frustrating yield drops. Because cyclopentanones possess relatively acidic α -protons and can exert significant steric hindrance (especially when substituted), the highly basic Grignard reagent frequently triggers competing side reactions rather than the desired 1,2-nucleophilic addition[1].

This guide provides a causality-driven troubleshooting framework to diagnose failures, optimize yields, and ensure scalable, self-validating protocols.

Diagnostic Workflow

Diagnostic logic tree for troubleshooting failed Grignard additions to cyclopentanone.

Troubleshooting Q&A

Q1: I am recovering mostly unreacted cyclopentanone starting material. Why isn't the addition happening? A1: You are observing enolization . Grignard reagents are strong bases as well as nucleophiles. Cyclopentanones possess relatively acidic α -protons. Instead of attacking the carbonyl carbon, the Grignard reagent abstracts an α -proton, forming a magnesium enolate and an alkane byproduct[2]. Upon aqueous workup, the enolate simply reprotonates, returning your starting cyclopentanone[3]. Solution: To suppress basicity and enhance nucleophilicity, transmetalate your Grignard reagent using anhydrous Cerium(III) chloride ( CeCl3 ) to form an organocerium reagent (Imamoto protocol)[4], or use Lanthanum(III) chloride bis(lithium chloride) complex ( LaCl3⋅2LiCl , Knochel's salt)[5]. These oxophilic lanthanides act as strong Lewis acids, activating the carbonyl while completely preventing enolization.

Q2: My GC-MS/NMR shows a secondary alcohol (cyclopentanol) instead of the desired tertiary alkylcyclopentanol. What went wrong? A2: This is a classic β -hydride reduction side reaction. If your Grignard reagent possesses β -hydrogens (e.g., isopropylmagnesium bromide), it can act as a reducing agent[1]. This occurs via a cyclic, six-membered transition state where a hydride is transferred from the β -carbon of the Grignard to the carbonyl carbon of the cyclopentanone, yielding an alkene and a secondary alkoxide[3]. Solution: The addition of LaCl3⋅2LiCl disrupts the six-membered transition state required for reduction, heavily favoring the 1,2-addition pathway[6]. Alternatively, metal-free catalytic systems using tetrabutylammonium chloride ( NBu4Cl ) and diglyme have been shown to suppress reduction by favoring a 2:1 Grignard-ketone complex[3].

Q3: The reaction seems to work, but during workup, I isolate a cyclopentene derivative instead of the tertiary alcohol. How do I prevent this? A3: You are experiencing acid-catalyzed dehydration . Tertiary alcohols formed from cyclopentanones (1-alkylcyclopentanols) are highly prone to dehydration, forming thermodynamically stable substituted cyclopentenes[7]. This typically happens if your quenching step uses a strong acid (like HCl or H2SO4 ) or if the workup temperature is too high. Solution: Quench the reaction strictly at 0 °C using a mild, weakly acidic buffer such as saturated aqueous ammonium chloride ( NH4Cl )[7]. Avoid letting the organic extracts sit in acidic conditions, and do not use heat during the concentration of the crude product.

Q4: I am using a highly substituted cyclopentanone (e.g., 2,2-diphenylcyclopentanone). The reaction fails completely. What are my options? A4: Steric hindrance is blocking the nucleophilic trajectory. The bulky gem-diphenyl groups physically impede the approach of the Grignard reagent, making enolization or reduction the only viable pathways[8]. Solution: Switch to a smaller, more reactive nucleophile, or utilize the LaCl3⋅2LiCl protocol, which is specifically designed to force addition into sterically hindered and easily enolizable ketones[6].

Mechanistic Pathways of Cyclopentanone

Competing mechanistic pathways for the reaction of Grignard reagents with cyclopentanones.

Quantitative Data: Additive Comparison

The following table summarizes the causal impact of various additives on the yield of tertiary alcohols when reacting hindered Grignard reagents with enolizable cyclopentanones[3][5][6].

| Reagent System | Primary Mechanism of Action | Enolization Suppression | Reduction Suppression | Typical Yield (Hindered Ketones) |

| Standard Grignard (RMgX) | Direct nucleophilic attack / basicity | Poor | Poor | 10 - 30% |

| CeCl3 (Imamoto) | Forms highly nucleophilic, non-basic organocerium | Excellent | Good | 75 - 90% |

| LaCl3⋅2LiCl (Knochel) | Strong Lewis acid activation, disrupts 6-membered TS | Excellent | Excellent | 80 - 95% |

| NBu4Cl / Diglyme | Promotes 2:1 Grignard-ketone complex formation | Good | Good | 70 - 85% |

Self-Validating Experimental Protocol

Lanthanum-Mediated Grignard Addition ( LaCl3⋅2LiCl Protocol)

This self-validating protocol utilizes Knochel's salt to force the addition of sterically hindered or β -hydrogen-containing Grignard reagents into enolizable cyclopentanones. The system validates itself: if the lanthanum salt is properly dried and handled, the basicity of the Grignard is neutralized, and starting material recovery will drop to near zero[5][6].

Materials Required:

-

Cyclopentanone precursor (1.0 equiv), strictly dried.

-

Grignard Reagent (1.3 - 1.5 equiv) in THF.

-

LaCl3⋅2LiCl solution (1.0 - 1.5 equiv, commercially available or freshly prepared).

-

Anhydrous THF.

Step-by-Step Methodology:

-

Preparation of the Lanthanum Complex: Under an inert argon atmosphere, charge a flame-dried Schlenk flask with the LaCl3⋅2LiCl solution (0.6 M in THF). Cool the flask to 0 °C using an ice bath.

-

Ketone Pre-Complexation: Dissolve the cyclopentanone precursor in a minimal amount of anhydrous THF. Add this solution dropwise to the LaCl3⋅2LiCl mixture at 0 °C. Stir for 1 hour at room temperature to ensure complete Lewis acid-base complexation between the lanthanum and the carbonyl oxygen.

-

Nucleophilic Addition: Cool the complexed mixture to -20 °C. Slowly add the Grignard reagent dropwise via syringe pump over 30 minutes to manage the exotherm.

-

Reaction Monitoring: Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to 0 °C. Monitor completion via TLC or LC-MS. The absence of the ketone peak validates the suppression of enolization.

-

Mild Quench (Critical Step): Once complete, cool the mixture back to -20 °C. Quench very slowly by adding saturated aqueous NH4Cl . Do not use strong acids , as the resulting tertiary 1-alkylcyclopentanol will rapidly dehydrate to the cyclopentene[7].

-

Workup: Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C .

Sources

Technical Support Center: Troubleshooting Solvent Effects on 1,2-Dimethyl-4-methylenecyclopentene Reactivity

Welcome to the Advanced Diagnostics and Support Center. As researchers and drug development professionals, you are likely leveraging 1,2-dimethyl-4-methylenecyclopentene (CAS: 83615-96-7) as a rigid, cross-conjugated scaffold for complex molecule synthesis[1]. However, its unique structural topology—an isolated exocyclic methylene coupled with an endocyclic double bond—makes its reactivity highly susceptible to solvent microenvironments.

As a Senior Application Scientist, I have designed this guide to provide actionable troubleshooting, mechanistic causality, and validated protocols to help you optimize your synthetic workflows and overcome solvent-induced bottlenecks.

Diagnostic FAQ & Troubleshooting Guides

Q1: Why does the cycloaddition reactivity of 1,2-dimethyl-4-methylenecyclopentene stall completely in non-polar solvents like hexane? Cause: The compound is a cross-conjugated diene, meaning its π-systems are not inherently aligned for a classic, concerted [4+2] Diels-Alder reaction. To react efficiently, it must either proceed through a highly asynchronous, zwitterionic transition state or undergo an initial exo-endo isomerization to form a fully conjugated cyclopentadiene derivative[2]. Non-polar solvents (low dielectric constant) cannot stabilize the charge separation required for the asynchronous pathway, nor do they facilitate the proton-transfer mechanisms that assist isomerization. Solution: Switch to a polar aprotic solvent (e.g., acetonitrile) or a polar protic solvent (e.g., methanol) to lower the activation barrier for polarized transition states[3].

Q2: I am observing rapid degradation and oligomerization when using dichloromethane (DCM) as the solvent. How can I prevent this? Cause: 1,2-Dimethyl-4-methylenecyclopentene is highly electron-rich due to its methyl substitutions. Trace amounts of HCl generated from the photolytic or thermal degradation of halogenated solvents like DCM or chloroform act as cationic initiators. The exocyclic methylene is particularly susceptible to electrophilic attack, leading to rapid cationic polymerization rather than the desired cycloaddition. Solution: Always filter chlorinated solvents through basic alumina immediately prior to use to remove trace acids. Alternatively, add a non-nucleophilic acid scavenger (e.g., 2,6-lutidine or solid K 2 CO 3 ) directly to the reaction mixture.

Q3: Can aqueous solvent mixtures accelerate the reactivity of this diene, even if it lacks hydrogen-bonding acceptor groups? Cause: Yes. While hydrogen bonding is a major factor in aqueous accelerations for many polar compounds, highly hydrophobic dienes like 1,2-dimethyl-4-methylenecyclopentene experience significant rate enhancements in water-rich media due to [4]. The solvent network forces the non-polar diene and dienophile into a shared solvent cavity, increasing the effective local concentration and pre-organizing the transition state. Solution: Utilize mixed solvent systems (e.g., 1:1 Methanol:Water or THF:Water). Ensure vigorous stirring or add a mild surfactant (like SDS) if the diene phases out completely to induce micellar catalysis[4].

Q4: How do I control the exo-endo isomerization to favor the reactive conjugated isomer? Cause: The thermodynamic stability between the exocyclic methylene and the endocyclic isomer is finely balanced. Replacement of an sp 3 hybridized ring carbon with a trigonal one affects the ring strain. In carbocycles, this effect is small (a few kJ/mol), but[2]. Solution: Use thermodynamic control. Heating the reaction in a polar solvent with a catalytic amount of a weak organic acid promotes the shift to the more stable conjugated diene, which is then rapidly consumed by the dienophile, driving the equilibrium forward via Le Chatelier's principle.

Standard Operating Procedure (SOP): Kinetic Profiling of Solvent Effects via 1 H NMR

To ensure self-validating experimental data, use this protocol to monitor the solvent-dependent isomerization and subsequent reactivity of 1,2-dimethyl-4-methylenecyclopentene. This method provides a direct readout of mass balance, ensuring that solvent-induced polymerization is not mistaken for successful conversion.

Step 1: Sample Preparation & Internal Standardization

-

Weigh exactly 10.0 mg of 1,2-dimethyl-4-methylenecyclopentene.

-

Add 2.0 mg of 1,3,5-trimethoxybenzene (TMB) as an inert internal standard. TMB provides a sharp, distinct aromatic singlet (~6.1 ppm) that does not overlap with the diene's olefinic protons.

-

Dissolve the mixture in 0.6 mL of the chosen deuterated solvent (e.g., CDCl 3 , CD 3 OD, or C 6 D 6 ).

Step 2: Solvent Deoxygenation

-

Transfer the solution to a standard 5 mm NMR tube.

-

Sparge the solution with dry Argon for 5 minutes using a long needle to prevent radical-induced side reactions. Cap tightly and seal with Parafilm.

Step 3: Data Acquisition

-

Insert the sample into the NMR spectrometer and equilibrate to the target temperature (e.g., 298 K).

-

Acquire a baseline 1 H NMR spectrum (t=0). Note the integration of the exocyclic methylene protons (~4.8-5.0 ppm) relative to the TMB standard.

-

Add the dienophile (if conducting a cycloaddition assay) and acquire spectra at predefined intervals (e.g., every 10 minutes for 12 hours) using an automated kinetics macro.

Step 4: Data Analytics & Causality Verification

-

Plot the decay of the exocyclic methylene proton integrals over time.

-

Critical Check: Verify mass balance. The sum of the integrals for the starting material, the isomerized intermediate, and the product must equal the initial starting material integral relative to TMB. A loss of mass balance indicates solvent-induced polymerization or degradation.

Data Analytics: Solvent Parameter Influence

The following table summarizes the causal relationship between solvent polarity parameters and the reactivity metrics of 1,2-dimethyl-4-methylenecyclopentene.